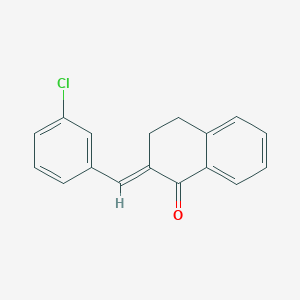
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a chlorobenzylidene group attached to a dihydronaphthalenone core
Métodos De Preparación
The synthesis of 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Análisis De Reacciones Químicas
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: It has been investigated for its potential anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes. The inhibition of GSK-3β can lead to the modulation of signaling pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds, such as:
N’-(3-chlorobenzylidene)-2,4-dihydroxybenzohydrazide: This compound also contains a chlorobenzylidene group but differs in its core structure and functional groups.
2-(3-chlorobenzylidene)hydrazinecarbothioamide: Another compound with a chlorobenzylidene group, but with different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61661-18-5 |
|---|---|
Fórmula molecular |
C17H13ClO |
Peso molecular |
268.7 g/mol |
Nombre IUPAC |
(2Z)-2-[(3-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13ClO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2/b14-10- |
Clave InChI |
BVMZKGRVXZKTJZ-UVTDQMKNSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31 |
SMILES isomérico |
C1C/C(=C/C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C31 |
SMILES canónico |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















